Home > Products > Screening Compounds P17517 > 3-{[7-(3-chloro-2-buten-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid
3-{[7-(3-chloro-2-buten-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid -

3-{[7-(3-chloro-2-buten-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid

Catalog Number: EVT-3694907
CAS Number:
Molecular Formula: C13H15ClN4O4S
Molecular Weight: 358.80 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile ((R)-40)

Compound Description: (R)-40 is a potent Dipeptidyl Peptidase IV (DPP-IV) inhibitor, exhibiting an IC50 value of 23.5 nM. [] Studies show it also demonstrates moderate antihyperglycemic activity compared to the standard drug Linagliptin in oral glucose tolerance tests. Additionally, (R)-40 improved the pathological state of diabetic mice. []

Relevance: (R)-40 shares the core xanthine structure with 3-{[7-(3-chloro-2-buten-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid. Both compounds feature substitutions at the 8-position of the xanthine scaffold, although the specific substituents differ. While 3-{[7-(3-chloro-2-buten-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid has a thiopropanoic acid moiety, (R)-40 bears a more complex aminopiperidine-substituted alkyl chain. These structural similarities likely contribute to their shared interest as potential therapeutic agents. []

Methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)- 5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates

Compound Description: This series of 1,3-dimethylxanthine derivatives, substituted at the 8-position with a pyrazole ring and varying arylalkyl or alkenyl groups at the 7-position, have demonstrated antioxidant and anti-inflammatory properties. [] Specifically, compounds with a phenylalyl radical at the 7-position displayed potent inhibition of lipid peroxidation (89-92%) and promising inhibitory activity against Soybean Lipoxygenase (LOX). []

Relevance: These compounds are structurally related to 3-{[7-(3-chloro-2-buten-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid through the shared xanthine core and the presence of substituents at the 7 and 8 positions. Though the specific substituents differ, the shared modifications around the xanthine scaffold highlight a common structural motif for exploring biological activity. []

Compound Description: [3H]KF17837S is a selective antagonist radioligand for the adenosine A2A receptor, exhibiting high affinity (Kd = 7.1 nM) in binding studies using rat striatal membranes. []

Relevance: Similar to 3-{[7-(3-chloro-2-buten-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid, [3H]KF17837S belongs to the xanthine class of compounds. Both share a core xanthine structure with modifications at the 7 and 8 positions, though the specific substituents vary. The structural similarities underline the importance of these positions for modulating biological activity and targeting specific receptors. []

Compound Description: This series of 8-mercapto-xanthine derivatives incorporates a variety of N-substituted arylacetamide moieties at the 8-position via a thioether linkage. These compounds exhibit antitumor activity against MCF7 breast cancer and K562 leukemia cell lines. []

Relevance: These derivatives are structurally related to 3-{[7-(3-chloro-2-buten-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid as they both feature a thio-linked substituent at the 8-position of the xanthine core. Despite variations in the specific substituents at the 7-position and the nature of the thio-linked group, the shared structural motif suggests a potential avenue for modulating biological activity and exploring antitumor applications. []

N6-Cyclopentyladenosine (CPA)

Compound Description: CPA acts as a potent agonist at the adenosine A1 receptor. It inhibits dopamine release from rat striatal slices in a concentration-dependent manner. [] This effect is blocked by the A1 receptor antagonist DPCPX. []

Relevance: While CPA doesn't share the core xanthine structure of 3-{[7-(3-chloro-2-buten-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid, its activity as an adenosine receptor ligand makes it relevant. Many of the related compounds discussed are xanthine derivatives that act as adenosine receptor antagonists. This suggests that 3-{[7-(3-chloro-2-buten-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid, due to its structural similarity to these antagonists, may also interact with adenosine receptors. []

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

Compound Description: DPCPX is a well-known antagonist of the adenosine A1 receptor. [] It effectively blocks the effects of CPA, an A1 receptor agonist, on dopamine release. []

Relevance: DPCPX, a xanthine derivative, is directly relevant to 3-{[7-(3-chloro-2-buten-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid due to the shared xanthine core. The presence of a cyclopentyl substituent at the 8-position in DPCPX, while different from the substituent in 3-{[7-(3-chloro-2-buten-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid, highlights the importance of this position for adenosine receptor interactions. []

4-{2-[7-Amino-2-(2-furyl)[1,2,4]triazolo-[2,3-a][1,3,5]triazin-5-yl-amino]ethyl}phenol (ZM241385)

Compound Description: ZM241385 is an adenosine A2B receptor antagonist that displays inverse agonist properties. [] It can reverse the basal activity of certain constitutively active A2B receptor mutants. []

Relevance: Although structurally distinct from 3-{[7-(3-chloro-2-buten-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid, ZM241385's classification as an adenosine receptor antagonist is significant. Its inverse agonist activity highlights a potential mechanism of action relevant to understanding the pharmacological profile of 3-{[7-(3-chloro-2-buten-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid, especially if the latter shows similar receptor interactions. []

N-(4-Acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide (MRS1706)

Compound Description: MRS1706 acts as an inverse agonist of the adenosine A2B receptor. It can partially reverse the basal activity of constitutively active A2B receptor mutants. []

Relevance: MRS1706, like several other related compounds, emphasizes the significance of modifications at the 8-position of the xanthine core for adenosine receptor activity. Its function as an adenosine A2B receptor inverse agonist, similar to ZM241385, provides further evidence that 3-{[7-(3-chloro-2-buten-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid, bearing a similar structural scaffold, might also interact with adenosine receptors. []

Properties

Product Name

3-{[7-(3-chloro-2-buten-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid

IUPAC Name

3-[7-[(Z)-3-chlorobut-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoic acid

Molecular Formula

C13H15ClN4O4S

Molecular Weight

358.80 g/mol

InChI

InChI=1S/C13H15ClN4O4S/c1-7(14)3-5-18-9-10(17(2)12(22)16-11(9)21)15-13(18)23-6-4-8(19)20/h3H,4-6H2,1-2H3,(H,19,20)(H,16,21,22)/b7-3-

InChI Key

FZJWUVABOZTKCC-CLTKARDFSA-N

SMILES

CC(=CCN1C2=C(N=C1SCCC(=O)O)N(C(=O)NC2=O)C)Cl

Canonical SMILES

CC(=CCN1C2=C(N=C1SCCC(=O)O)N(C(=O)NC2=O)C)Cl

Isomeric SMILES

C/C(=C/CN1C2=C(N=C1SCCC(=O)O)N(C(=O)NC2=O)C)/Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.